molecular formula C9H21ClN2 B3030970 1-Isobutylpiperidin-4-amine hydrochloride CAS No. 1177306-12-5

1-Isobutylpiperidin-4-amine hydrochloride

Cat. No. B3030970
CAS RN: 1177306-12-5
M. Wt: 192.73 g/mol
InChI Key: MELWCTFAQYLICW-UHFFFAOYSA-N
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Description

1-Isobutylpiperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 1177306-12-5 . It has a molecular weight of 229.19 and its IUPAC name is 1-isobutyl-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.73 . It is typically stored at room temperature .

Scientific Research Applications

Conformational and Structural Studies

1-Isobutylpiperidin-4-amine hydrochloride and its related compounds have been studied for their conformational and structural properties. Research in this area includes analyzing conformations of amino-deoxypentitols and their hydrochlorides, which are structurally similar to this compound. These studies provide insights into the molecular structure and behavior of such compounds (Blanc-Muesser, Defaye, & Hopton, 1979).

Synthesis and Evaluation in Medicinal Chemistry

Research has also focused on synthesizing and evaluating derivatives of similar compounds for potential medicinal applications. For example, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, related to this compound, has been conducted to explore their utility as antineoplastic agents (Pettit et al., 2003).

Polymer Research

In the field of polymer science, derivatives of this compound have been utilized in the synthesis of poly(β-aminoesters) and other polymeric materials. These studies explore the properties and potential applications of these polymers in various domains, including biomedical applications (Lynn & Langer, 2000).

Application in Organic Synthesis

There is also research on the use of related compounds in organic synthesis processes. For instance, studies on the synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, which bear structural similarities to this compound, have been conducted to develop new synthetic methodologies (Kozhushkov et al., 2010).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been analyzed to understand their molecular arrangement and potential interactions. Such studies contribute to the broader understanding of the structural aspects of similar compounds (Didierjean et al., 2004).

Safety and Hazards

The safety data sheet for 1-Isobutylpiperidin-4-amine hydrochloride advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . It also suggests using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental release, it’s recommended to avoid dust formation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-(2-methylpropyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-8(2)7-11-5-3-9(10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELWCTFAQYLICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589651
Record name 1-(2-Methylpropyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177306-12-5
Record name 1-(2-Methylpropyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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